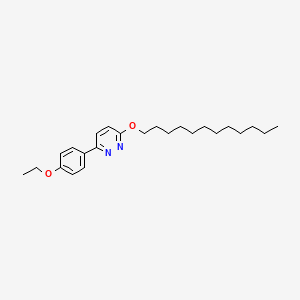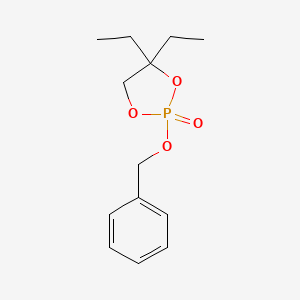
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the replacement of the benzyloxy group with the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles. These interactions are facilitated by the electronic properties of the dioxaphospholane ring and the benzyloxy group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in the synthesis of Schiff base ligands.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: A miconazole analog with antifungal activity.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent in pharmaceutical research
Uniqueness
2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a probe in scientific research.
Eigenschaften
CAS-Nummer |
648429-06-5 |
|---|---|
Molekularformel |
C13H19O4P |
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
4,4-diethyl-2-phenylmethoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C13H19O4P/c1-3-13(4-2)11-16-18(14,17-13)15-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
CBYHZODYKANHFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COP(=O)(O1)OCC2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

silane](/img/structure/B12602111.png)

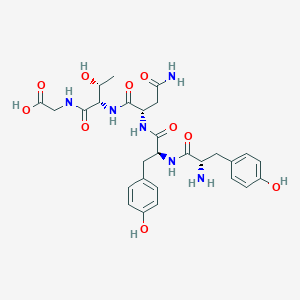
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
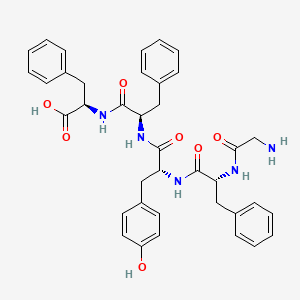

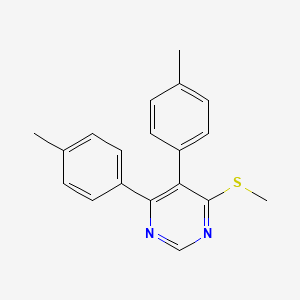
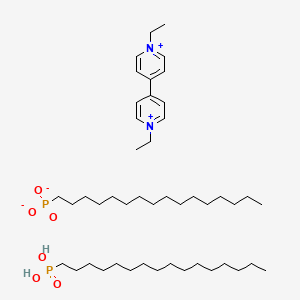
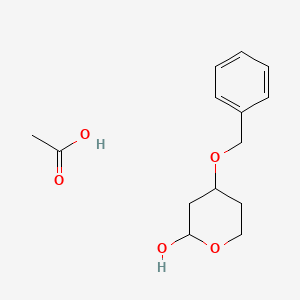
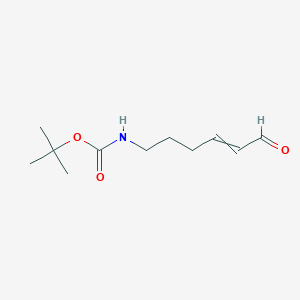
silane](/img/structure/B12602156.png)
